molecular formula C15H10O6 B1681691 Scutellarein CAS No. 529-53-3

Scutellarein

Cat. No.: B1681691
CAS No.: 529-53-3
M. Wt: 286.24 g/mol
InChI Key: JVXZRQGOGOXCEC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Scutellarein, a hydrophobic flavonoid, has been found to have a wide range of pharmacological effects . The primary targets of this compound are various signaling pathways, including NF-κB (nuclear factor kappa B)/MAPK (mitogen-activated protein kinase), IκBa (nuclear factor of kappa light polypeptide gene enhancer in B cells inhibitors alpha)/NF-κB, TRAF2 (tumor necrosis factor receptor-associated factor 2)/NF-κB, and PTEN (phosphatase and tension homologue deleted on chromosome 10)/Akt (protein kinase B)/NF-κB . These targets play crucial roles in regulating cellular processes such as apoptosis and inflammation .

Mode of Action

This compound interacts with its targets by regulating the aforementioned signaling pathways. This regulation leads to the inhibition of the apoptotic program and cytokine production . For instance, this compound has been found to directly promote the polarization of M2 microglia and their expression of neurotrophic factors .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to apoptosis and inflammation. By regulating key signaling pathways, this compound can inhibit the apoptotic program and cytokine production, thereby exerting anti-inflammatory and antioxidant effects . Furthermore, this compound has been found to activate the AMPK-α-mediated insulin signaling pathway, which in turn up-regulates P85α, activates the PI3K/AKT pathway, and ultimately affects the expression of the glucose transporter GLUT4 .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been studied. Analyses using QikProp revealed this compound to have aqueous solubility (QPlogS), octanol/water partition coefficient (QPlogPo/w), and human serum albumin binding of −3.49, −0.28, and −0.78, respectively, which are within or near to the recommended ranges for drugs .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and include anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects . For example, this compound has been found to inhibit the activity of MPO, MDA and ROS, and inhibit VEGF expression and the phosphorylation of NF-kBp65 in pancreatic tissues of AP mice, and reduce the production of pro-inflammatory cytokines Interleukin 6 (IL-6), Tumor necrosis factor α (TNF-α) and IL-1β .

Biochemical Analysis

Biochemical Properties

Scutellarein interacts with a panel of signaling pathways, such as NF-κB (nuclear factor kappa B)/MAPK (mitogen-activated protein kinase), IκBa (nuclear factor of kappa light polypeptide gene enhancer in B cells inhibitors alpha)/NF-κB, TRAF2 (tumor necrosis factor receptor-associated factor 2)/NF-κB, and PTEN (phosphatase and tension homologue deleted on chromosome 10)/Akt (protein kinase B)/NF-κB .

Cellular Effects

This compound has shown positive results in neuron, liver, heart, lung, kidney, bone, and skin protective experiments, and human sperm function enhancement . Its underlying mechanism of action may relate to the apoptotic program and cytokine inhibition by regulating the aforementioned signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves regulating a panel of signaling pathways, including NF-κB/MAPK, IκBa/NF-κB, TRAF2/NF-κB, and PTEN/Akt/NF-κB . It exerts its effects at the molecular level through these interactions.

Temporal Effects in Laboratory Settings

Its wide range of pharmacological effects suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, its wide range of pharmacological effects suggests that it may have varying effects at different dosages .

Metabolic Pathways

The metabolic actions of this compound were mostly based on the substitution of hydroxyl groups

Chemical Reactions Analysis

Types of Reactions

Scutellarein undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavone.

    Substitution: Substitution reactions, particularly involving the hydroxyl groups, are common.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various methylated, acetylated, and hydroxylated derivatives of this compound .

Scientific Research Applications

Scutellarein has been extensively studied for its potential therapeutic applications:

Properties

IUPAC Name

5,6,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXZRQGOGOXCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200946
Record name Scutellarein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-53-3
Record name Scutellarein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scutellarein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scutellarein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCUTELLAREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P460GTI853
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Boron tribromide (0.7 mL) was added dropwise to a solution of the flavone 1c (68.4 mg, 0.2 mmol) in dichloromethane (3 mL) at 0° C. The mixture was allowed to warm to room temperature after 30 min and stirred at room temperature for 20 h. Then the mixture was poured into ice water (20 mL). The organic layer was separated and concentrated under reduce pressure. The aqueous layer was poured onto the organic residue. After stirring, the precipitate was filtered off and washed with water. Recrystallization from ethanol afforded the title compound (50 mg, 88%) as yellow crystals: 1H NMR (DMSO, 200 M Hz) δ 10.20 (br s, 2H), 7.90 (d, J=8.7 Hz, 2H), 6.90 (d, J=8.7 Hz, 2H), 6.72 (s 1H), 6.57 (s 1H), 3.75 (br s, 2H)); 13C NMR (DMSO, 50 M Hz) δ 182.1 (s), 163.6 (s), 161.0 (s), 153.3 (s), 149.7 (s), 147.1 (s), 129.2 (s), 128.4 (d, 2C), 121.5 (s), 116.0 (d, 2C), 104.1 (s), 102.3 (d), 93.9 (d).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
68.4 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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